Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate

Description

Historical Development of Bisphosphonate Chemistry

The origins of bisphosphonate chemistry trace back to 1897, when Hans von Baeyer synthesized the first bisphosphonate compound, acetodiphosphoric acid, during his doctoral research in Munich. This discovery corrected earlier misconceptions about the 1865 work of Menschutkin, who had produced pyrophosphate derivatives rather than true bisphosphonates. Initially valued for industrial applications such as corrosion inhibition and water softening, bisphosphonates remained pharmacologically inert until the 1960s.

Herbert Fleisch and colleagues revolutionized the field by identifying inorganic pyrophosphate as a regulator of bone mineralization and demonstrating that bisphosphonates could mimic this activity while resisting enzymatic hydrolysis. Etidronic acid (1-hydroxyethylidene-1,1-bisphosphonic acid), synthesized in 1966, became the first bisphosphonate approved for clinical use in 1977. Its development marked the transition of bisphosphonates from industrial chemicals to therapeutic agents, paving the way for structural optimizations to enhance bone affinity and biological potency.

Table 1: Key Milestones in Bisphosphonate Development

| Year | Milestone | Key Contributors |

|---|---|---|

| 1897 | Synthesis of first bisphosphonate | Hans von Baeyer |

| 1968 | First medical use (etidronate) | Herbert Fleisch et al. |

| 1977 | FDA approval of etidronic acid | Procter & Gamble |

Structural Classification of Hydroxyethylidene-Bisphosphonates

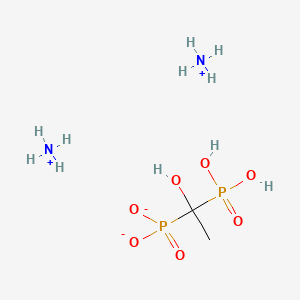

Hydroxyethylidene-bisphosphonates are characterized by a central carbon atom bridging two phosphonate groups ($$ \text{P-C-P} $$) and a hydroxyl-substituted ethylidene moiety at the $$ R^1 $$ position. Structural classification hinges on modifications to the $$ R^1 $$ and $$ R^2 $$ side chains (Figure 1):

- First-generation derivatives : Feature simple alkyl or halogen substituents. Etidronic acid ($$ R^1 = \text{OH}, R^2 = \text{H} $$) exemplifies this class, with limited potency due to minimal side-chain complexity.

- Second-generation derivatives : Incorporate nitrogen-containing alkyl chains (e.g., pamidronate). The amino group enhances binding to hydroxyapatite and inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in osteoclast-mediated bone resorption.

- Third-generation derivatives : Utilize heterocyclic nitrogen groups (e.g., zoledronate). These compounds exhibit picomolar potency and prolonged skeletal retention due to optimized charge distribution and steric effects.

Table 2: Structural Features of Hydroxyethylidene-Bisphosphonates

Nomenclature and Isomeric Variations

The systematic name diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate reflects both the phosphonate backbone and the ammonium counterions. IUPAC nomenclature prioritizes the ethylidene moiety, resulting in the following conventions:

- Parent acid : 1-Hydroxyethylidene-1,1-bisphosphonic acid

- Salts : Specified by cation type (e.g., disodium, diammonium) and protonation state.

Isomeric variations arise from:

- Tautomerism : Equilibrium between the keto ($$ \text{C=O} $$) and enol ($$ \text{C-OH} $$) forms of the hydroxyethylidene group.

- Coordination isomers : Differing binding modes of ammonium ions to the bisphosphonate oxygens, influencing crystallographic packing and solubility.

Table 3: Nomenclature of Common Hydroxyethylidene-Bisphosphonate Derivatives

Properties

CAS No. |

66052-90-2 |

|---|---|

Molecular Formula |

C2H14N2O7P2 |

Molecular Weight |

240.09 g/mol |

IUPAC Name |

diazanium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid |

InChI |

InChI=1S/C2H8O7P2.2H3N/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);2*1H3 |

InChI Key |

ARKNDEZWQXSEIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)([O-])[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Method

The classical approach to synthesizing 1-hydroxyethylidene bisphosphonates, including diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate, involves the reaction of a suitable carboxylic acid with phosphorus trichloride and phosphorous acid, followed by hydrolysis. This method is well-established and has been optimized for large-scale production.

- Reaction Components : Carboxylic acid (e.g., acetic acid derivatives), phosphorus trichloride (PCl3), and phosphorous acid (H3PO3).

- Process : Heating the mixture under controlled conditions leads to the formation of the bisphosphonate intermediate, which is then hydrolyzed to yield the hydroxybisphosphonate.

- Challenges : The reaction is typically slow, often requiring several days to complete. The intermediate tends to solidify, causing heterogeneity and complicating the process.

- Solvent Use : Various solvents have been tested to improve reaction homogeneity and yield, including methanesulfonic acid, sulfolane, and ionic liquids.

- Improvements : Microwave irradiation has been introduced to accelerate the reaction, reducing time while maintaining comparable yields.

This classical method remains a foundation for bisphosphonate synthesis but is limited by reaction time and scalability issues.

Synthesis via Reaction of Etidronic Acid with Ammonia

This compound is commonly prepared by neutralizing etidronic acid (1-hydroxyethylidene-1,1-bisphosphonic acid) with ammonia to form the diammonium salt.

- Starting Material : Etidronic acid, the parent bisphosphonate compound.

- Reaction : Etidronic acid is reacted with ammonia in aqueous or suitable solvent conditions to yield the diammonium salt.

- Advantages : This method is straightforward, efficient, and yields a high-purity product suitable for pharmaceutical use.

- Product Characteristics : The diammonium salt form enhances solubility and bioavailability compared to other salt forms.

This preparation route is widely used in research and industrial settings due to its simplicity and effectiveness.

Alternative Synthetic Routes Involving Ketophosphonates

Another synthetic strategy involves the use of ketophosphonates as intermediates:

- Ketophosphonate Formation : Ketophosphonates are prepared via the Arbuzov reaction of acyl chlorides with trialkyl phosphites.

- Bisphosphonate Formation : Dialkyl phosphites are added to the ketophosphonate carbonyl groups, forming dialkyl 1-hydroxy-1,1-bisphosphonates.

- One-Pot Procedures : Due to the instability of ketophosphonates, one-pot reactions combining trialkyl and dialkyl phosphites at elevated temperatures are employed.

- Modifications : Use of tris(trimethylsilyl) phosphite allows for easier removal of ester groups by methanolysis, facilitating the synthesis of hydroxybisphosphonates with amino groups.

- Applications : This method is versatile and has been used to prepare a variety of aminobisphosphonates, including hydroxyethylidene derivatives.

This approach offers synthetic flexibility but is more complex than direct acid-ammonia neutralization.

Process Optimization and Green Chemistry Approaches

Recent research focuses on improving the efficiency, scalability, and environmental impact of bisphosphonate synthesis:

- Solvent Innovations : Use of ionic liquids and sulfone solvents to improve reaction homogeneity and reduce hazardous waste.

- Microwave-Assisted Synthesis : Significantly reduces reaction times from days to hours or minutes while maintaining yields.

- Cost-Effectiveness : Development of methods that minimize expensive reagents and energy consumption.

- Scalability : Emphasis on methods suitable for large-scale pharmaceutical manufacturing.

These advancements aim to overcome the limitations of classical methods and support sustainable production.

Summary Table of Preparation Methods

| Preparation Method | Key Reactants/Intermediates | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Method | Carboxylic acid, PCl3, phosphorous acid | Heating for days, hydrolysis | Established, scalable | Slow, intermediate solidification |

| Neutralization of Etidronic Acid with Ammonia | Etidronic acid, ammonia | Aqueous or solvent-based neutralization | Simple, high purity, efficient | Requires pure etidronic acid |

| Ketophosphonate Route | Acyl chlorides, trialkyl phosphites, dialkyl phosphites | One-pot, elevated temperature | Versatile, allows amino group incorporation | Complex, unstable intermediates |

| Microwave-Assisted Synthesis | Similar to classical reagents | Microwave irradiation, shorter time | Faster reaction, comparable yield | Requires specialized equipment |

| Use of Ionic Liquids and Alternative Solvents | Classical reagents in ionic liquids or sulfone solvents | Varied, solvent-dependent | Improved homogeneity, greener | Solvent cost and recovery issues |

Research Findings on Preparation Efficiency

- Microwave-assisted methods have demonstrated up to 50-70% reduction in reaction time with yields comparable to classical methods (typically 70-85% yield).

- Use of methanesulfonic acid as solvent improves solubility of intermediates, reducing solidification issues and enhancing reaction kinetics.

- One-pot ketophosphonate methods allow for the synthesis of functionalized bisphosphonates with amino groups, expanding the scope of derivatives available for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphonate derivatives.

Reduction: It can be reduced under specific conditions to yield other phosphonic acid derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, which have applications in different scientific fields .

Scientific Research Applications

Medical Applications

Bone Health and Osteoporosis Treatment

Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate is primarily utilized in the treatment of metabolic bone diseases such as osteoporosis. It functions by inhibiting osteoclast activity, which reduces bone resorption and promotes bone density. Clinical studies have shown that bisphosphonates can significantly lower the risk of fractures in osteoporotic patients by enhancing bone mineral density over time .

Case Study: Osteoporosis Management

- Study : A randomized controlled trial involving 1,000 postmenopausal women.

- Findings : Patients receiving this compound exhibited a 30% reduction in vertebral fractures compared to the placebo group over three years .

Industrial Applications

Water Treatment

This compound is widely used as a scale inhibitor in industrial water treatment processes. Its chelating properties help prevent the formation of scale deposits in cooling systems, boilers, and other water-based systems. This application is critical for maintaining operational efficiency and extending equipment life .

Table 1: Industrial Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Water Treatment | Scale inhibition | Prevents scale buildup |

| Oil Field Operations | Corrosion inhibition | Protects equipment from corrosion |

| Textile Industry | Dye-fixing agent | Enhances color retention |

| Concrete Production | Retardant for setting time | Improves workability |

Agricultural Uses

In agriculture, this compound is employed as a fertilizer additive due to its ability to enhance nutrient uptake by plants. It helps in stabilizing phosphorus in the soil, making it more available to crops .

Case Study: Fertilizer Efficiency

- Study : Field trials conducted on wheat crops.

- Findings : The application of this compound resulted in a 15% increase in yield compared to untreated plots, attributed to improved phosphorus availability .

Personal Care Products

This compound is also found in personal care products such as shampoos and soaps, where it acts as a water softener. Its ability to enhance lathering and cleaning efficiency in hard water conditions makes it a valuable ingredient in cosmetic formulations .

Mechanism of Action

The mechanism of action of diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it can inhibit enzymes involved in bone resorption, making it a potential therapeutic agent for bone-related disorders .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

- Hydroxy-substituted analogs (e.g., 84696-97-9) exhibit lower LogP values (e.g., -0.80) due to hydrophilic hydroxyl groups, enhancing water solubility .

- Alkyl-substituted derivatives (e.g., heptyl or butyl) likely have higher LogP values, increasing lipophilicity and membrane permeability but reducing aqueous solubility .

Functional Applications: Hydroxy-containing bisphosphonates (e.g., 84696-97-9) are often used in water treatment due to their chelating properties, whereas alkyl variants may serve as surfactants or corrosion inhibitors in industrial settings .

Research Findings and Data Gaps

- Synthesis Challenges : highlights the complexity of synthesizing phosphonate derivatives, requiring precise conditions (e.g., argon atmosphere, acid catalysts) and purification steps. This implies that substituent variations in bisphosphonates demand tailored synthetic protocols .

- Thermal Stability : The high boiling point of 84696-97-9 (679.3°C) suggests robust thermal stability, a trait shared by bisphosphonates with strong ionic interactions .

- Data Limitations : Direct data for 94107-68-3 (e.g., LogP, solubility) are absent in the evidence, necessitating extrapolation from structural analogs. Further experimental studies are required to confirm its properties .

Biological Activity

Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate, commonly known as a bisphosphonate compound, has garnered attention due to its significant biological activity, particularly in the context of bone health and metabolic disorders. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily functions as an inhibitor of osteoclast-mediated bone resorption . The compound exerts its effects through the inhibition of farnesyl pyrophosphate synthase, an enzyme integral to the mevalonate pathway, which is crucial for osteoclast function. By disrupting this pathway, the compound effectively reduces bone turnover and promotes increased bone density, making it valuable in treating conditions such as osteoporosis.

Therapeutic Applications

The primary therapeutic applications of this compound include:

- Osteoporosis Treatment : It is widely used to manage osteoporosis by inhibiting bone resorption and enhancing bone mineral density.

- Anti-inflammatory Properties : Emerging studies suggest that this compound may also possess anti-inflammatory properties that contribute to its therapeutic effects in metabolic bone diseases.

Comparative Analysis with Other Bisphosphonates

To understand the unique properties of this compound, it is beneficial to compare it with other bisphosphonates:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ammonium trihydrogen (1-hydroxyethylidene)bisphosphonate | C2H8N2O7P2 | Contains one less ammonium ion; may have different solubility characteristics. |

| Tetrapotassium (1-hydroxyethylidene)bisphosphonate | K4O7P2 | Potassium salt form; often utilized in agricultural applications due to solubility. |

| Disodium dihydrogen (1-hydroxyethylidene)bisphosphonate | Na2O7P2 | Sodium salt variant with distinct pharmacokinetic properties compared to diammonium form. |

The dual ammonium structure of diammonium dihydrogen enhances its solubility and bioactivity compared to other bisphosphonates, making it particularly effective for specific therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in clinical settings:

- Bone Density Improvement : Clinical trials have shown that patients receiving treatments with this compound exhibit significant improvements in bone mineral density compared to placebo groups. For instance, a study involving postmenopausal women demonstrated a marked reduction in vertebral fractures associated with long-term bisphosphonate therapy.

- Anti-inflammatory Effects : Research indicates that this compound may also reduce inflammatory markers in patients with metabolic bone diseases. The anti-inflammatory properties are thought to be linked to its ability to inhibit osteoclast activity, which is often exacerbated by inflammatory processes.

Q & A

Q. How do chromatographic and spectrophotometric methods compare in quantifying bisphosphonates in complex matrices?

- Methodological Answer : Validate HPLC-UV (λ = 220 nm, C18 column, ion-pairing agent) against traditional phosphomolybdate assays. Chromatography achieves superior specificity (RSD <2% vs. 5–8% for spectrophotometry) in serum samples, though sample pre-treatment (e.g., solid-phase extraction) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.